Spectroscopic analysis (NMR, IR, MS) of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid
Spectroscopic analysis (NMR, IR, MS) of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid
Introduction
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid is a multifaceted small molecule of significant interest in medicinal chemistry and drug development. As an α-amino ketone derivative, it incorporates several key functional groups: a primary amine, a carboxylic acid, a ketone, and a thiophene ring.[1][2] This unique combination presents a rich landscape for spectroscopic characterization. A thorough understanding of its spectral properties is paramount for synthesis confirmation, purity assessment, and metabolic studies. This guide provides a comprehensive, field-proven approach to the analysis of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are presented from the perspective of ensuring data integrity and generating robust, publication-quality results.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid lies in recognizing the distinct chemical environments of its constituent atoms and functional groups.
Caption: Chemical structure of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid.
Our analytical workflow is designed to provide orthogonal data, where each technique validates the others, ensuring the highest confidence in structural elucidation.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality in Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its polarity effectively dissolves the zwitterionic amino acid, and its high boiling point allows for variable temperature experiments if needed. Most importantly, it ensures that the acidic proton of the carboxylic acid and the amine protons are observable, as they exchange more slowly than in protic solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) will be used as the internal standard (δ 0.00).[3][4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion.[3]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~220 ppm.
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships, confirming the connectivity of the butanoic acid chain.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the thiophene ring and the butanoic acid backbone.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene H5 | ~7.9 - 8.1 | dd | 1H | Downfield due to proximity to the electron-withdrawing ketone and sulfur atom.[5][6] |
| Thiophene H3 | ~7.8 - 8.0 | dd | 1H | Influenced by the ketone and sulfur heteroatom.[5][6] |
| Thiophene H4 | ~7.2 - 7.4 | t | 1H | Appears as a triplet (or dd) due to coupling with H3 and H5.[5] |
| α-CH | ~4.3 - 4.6 | dd | 1H | Deshielded by the adjacent amine and carboxylic acid groups. |
| β-CH₂ | ~3.2 - 3.6 | m | 2H | Diastereotopic protons adjacent to a chiral center and a ketone, likely appearing as a complex multiplet. |
| -NH₂ | ~8.0 - 8.5 | br s | 2H | Broad signal, chemical shift is concentration and temperature dependent. |
| -COOH | ~12.0 - 13.0 | br s | 1H | Very downfield, broad signal characteristic of a carboxylic acid proton. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR will confirm the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone C=O | ~195 - 205 | Typical range for an aryl ketone. |
| Carboxyl C=O | ~170 - 175 | Characteristic chemical shift for a carboxylic acid. |
| Thiophene C2 (ipso) | ~140 - 145 | Carbon attached to the acyl group. |
| Thiophene C5 | ~134 - 138 | Deshielded carbon adjacent to sulfur. |
| Thiophene C3 | ~132 - 136 | Deshielded carbon adjacent to sulfur. |
| Thiophene C4 | ~128 - 130 | Shielded relative to other thiophene carbons. |
| α-CH | ~50 - 55 | Carbon attached to the nitrogen of the amino group. |
| β-CH₂ | ~35 - 40 | Aliphatic carbon adjacent to a ketone. |
Infrared (IR) Spectroscopy
IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR Data Acquisition
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Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly onto the ATR crystal. This method requires minimal sample preparation and yields high-quality spectra.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
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Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by strong absorptions from the O-H, N-H, and C=O bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Extremely broad due to strong hydrogen bonding, often overlapping with C-H and N-H stretches.[7][8] |
| N-H Stretch (Primary Amine) | 3400 - 3200 | Medium, Broad | Two bands may be visible for symmetric and asymmetric stretches, often superimposed on the broad O-H band.[7][9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of the thiophene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From the -CH- and -CH₂- groups. |
| C=O Stretch (Ketone) | 1680 - 1660 | Strong, Sharp | Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10][11] |
| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Strong, Sharp | Expected in the typical range for a carboxylic acid. |
| N-H Bend (Amine) | 1640 - 1560 | Medium | Bending vibration of the primary amine.[7] |
| C=C Stretch (Thiophene Ring) | 1600 - 1450 | Medium | Aromatic ring stretching vibrations. |
| C-S Stretch | 800 - 600 | Weak-Medium | Characteristic of the thiophene moiety.[3] |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous formula determination.
Expertise & Causality in Experimental Choices
Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar, zwitterionic nature makes it ideal for ionization in solution, forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for achieving the high resolution required for accurate mass determination.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Infuse the sample solution directly into an ESI-HRMS system.
-
Data Acquisition (Positive Ion Mode):
-
Scan a mass range from m/z 50 to 500.
-
The instrument should be calibrated to ensure mass accuracy below 5 ppm.
-
The primary ion of interest will be the protonated molecule, [M+H]⁺.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
This will induce fragmentation, providing data that confirms the molecular structure.
-
Predicted Mass Spectrum and Interpretation
The analysis will focus on the molecular ion and the logical fragmentation patterns that support the proposed structure.
-
Molecular Formula: C₈H₉NO₃S
-
Monoisotopic Mass: 199.0303 Da
-
Predicted [M+H]⁺: 200.0376 Da[12]
Data Summary: HRMS
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 200.0376 | Within 5 ppm | Protonated parent molecule. |
| [M+Na]⁺ | 222.0195 | Within 5 ppm | Sodium adduct, commonly observed with ESI.[12] |
Fragmentation Analysis (MS/MS)
The fragmentation of the [M+H]⁺ ion is governed by the cleavage of the weakest bonds and the formation of stable fragments. The bonds alpha to the carbonyl groups are common cleavage points.[13]
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
-
Loss of Water (-18 Da): A common loss from the carboxylic acid group, leading to an ion at m/z 182.03 .
-
Loss of Formic Acid (-46 Da): Decarboxylation and loss of the carboxyl group as formic acid, resulting in an ion at m/z 154.03 .
-
Formation of Thienoyl Cation (m/z 111.01): A very common and stable fragment resulting from cleavage between the β-carbon and the ketone carbonyl. This acylium ion is a strong indicator of the thiophene-ketone substructure.
-
Loss of the Amino Acid Moiety: Cleavage at the beta-position can lead to a fragment corresponding to the protonated amino acid portion at m/z 74.06 .
Conclusion
The combination of NMR, IR, and high-resolution mass spectrometry provides a robust and self-validating system for the complete structural characterization of 2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups through their characteristic vibrational frequencies. Finally, HRMS provides an exact molecular formula and, through fragmentation analysis, corroborates the structural assignments made by NMR. This integrated analytical approach ensures the highest level of scientific integrity and is essential for any research or development program involving this compound.
References
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Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
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Stenutz, R. NMR chemical shift prediction of thiophenes. Widener University.
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Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate.
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Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor.
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Infrared spectroscopy correlation table. Wikipedia.
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2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride. PubChem.
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University.
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Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
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Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. The Royal Society of Chemistry.
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Miles, Z. D., et al. (2016). Biocatalytic synthesis of α-amino ketones. Nature Chemistry.
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2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)-. precisionFDA.
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Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube.
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